6-(1-Benzofuran-2-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(1-Benzofuran-2-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0867929
InChI: InChI=1S/C17H9FN4OS/c18-12-7-5-10(6-8-12)15-19-20-17-22(15)21-16(24-17)14-9-11-3-1-2-4-13(11)23-14/h1-9H
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)F
Molecular Formula: C17H9FN4OS
Molecular Weight: 336.3 g/mol

6-(1-Benzofuran-2-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC0867929

Molecular Formula: C17H9FN4OS

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

6-(1-Benzofuran-2-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H9FN4OS
Molecular Weight 336.3 g/mol
IUPAC Name 6-(1-benzofuran-2-yl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H9FN4OS/c18-12-7-5-10(6-8-12)15-19-20-17-22(15)21-16(24-17)14-9-11-3-1-2-4-13(11)23-14/h1-9H
Standard InChI Key LEFSKMHXSAJYCS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)F
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator